molecular formula C20H16N4O2S2 B2544725 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 336174-39-1

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2544725
CAS RN: 336174-39-1
M. Wt: 408.49
InChI Key: ZKFRAPZALLWLEG-UHFFFAOYSA-N
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Description

“2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with a complex structure. It contains several functional groups, including a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The compound contains a benzyl group, an oxadiazole ring, a sulfanyl group, and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are quite complex. The process starts with phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .


Physical And Chemical Properties Analysis

The compound is described as a yellow powder with a melting point of 270–272°C . The IR spectrum shows peaks at 3064.89 cm−1 (CH arom), 2742.76 cm−1 (CH aliph), 1614.42 cm−1 (C=O), 1539.29 cm−1 (C=N), 1292.24 cm−1 (C–O–C asymm), 1018.41 cm−1 (C–O–C symm), 796.53 cm−1 (CH), and 567.07 cm−1 (C–Cl) .

Scientific Research Applications

Antibacterial Activity

Oxadiazoles derivatives, including Oprea1_156001, have been investigated for their antibacterial properties. In a study by Salama et al., several oxadiazole derivatives were synthesized and screened against Salmonella typhi . Notably, compounds 3, 4, 10, 11, and 15 exhibited significant antibacterial activity against this pathogenic bacterium. Given the global health impact of typhoid fever, compounds like Oprea1_156001 could serve as potential leads for novel antibacterial agents.

Alkaline Phosphatase Inhibition

Substituted phenyl [(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides have been explored as alkaline phosphatase inhibitors . Alkaline phosphatase plays a crucial role in various physiological processes, and inhibiting its activity may have therapeutic implications. Oprea1_156001 could be further investigated in this context.

Antitumor and Cytotoxic Activity

Thiazoles, a related class of compounds, have demonstrated antitumor and cytotoxic effects. While Oprea1_156001 is an oxadiazole, its structural features may contribute to similar activities. Further studies could explore its potential as an antitumor agent, especially against specific cancer cell lines .

Anti-COVID-19 Activity

Interestingly, some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been computationally studied for their anti-COVID-19 properties. Although Oprea1_156001 was not specifically mentioned, its structural similarity to these compounds warrants investigation. Computational docking studies against SARS-CoV-2 proteins and in vitro assays could shed light on its potential .

Anti-Inflammatory Properties

Oxadiazoles have been reported to possess anti-inflammatory activity . While specific data on Oprea1_156001’s anti-inflammatory effects are lacking, its structural motifs suggest that it might modulate inflammatory pathways. Further research could explore this aspect.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-17(22-19-21-16(12-27-19)15-9-5-2-6-10-15)13-28-20-24-23-18(26-20)11-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFRAPZALLWLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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